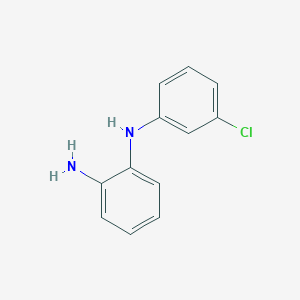

n1-(3-Chlorophenyl)benzene-1,2-diamine

Description

Contextualization within Diamine Chemistry and Substituted Aromatics Research

Aromatic diamines are a class of organic compounds that are foundational to the synthesis of a wide array of materials and molecules. They are key monomers in the production of high-performance polymers, such as polyamides and polyimides, which are valued for their thermal stability and mechanical strength. The reactivity of aromatic diamines is influenced by the nature and position of substituents on the aromatic rings.

The presence of a halogen, specifically a chlorine atom, on the phenyl ring of N1-(3-Chlorophenyl)benzene-1,2-diamine places it within the category of substituted halogenated aromatics. The chloro-substituent can significantly impact the electronic properties and reactivity of the molecule. For instance, the electron-withdrawing nature of chlorine can affect the basicity of the amine groups and influence the compound's participation in chemical reactions. Research on chloro-substituted aromatic compounds is extensive, particularly in the development of pharmaceuticals and agrochemicals where the halogen can enhance biological activity.

Research Significance and Potential Academic Impact of this compound

The academic interest in this compound stems from its potential as a precursor in the synthesis of heterocyclic compounds. The vicinal diamine arrangement allows for the construction of various ring systems, such as benzimidazoles, which are important scaffolds in medicinal chemistry.

While specific research on the 3-chloro isomer is not as extensive as its 4-chloro counterpart, its isomeric nature presents opportunities for comparative studies. The position of the chlorine atom can lead to differences in biological activity and material properties of the resulting derivatives. This makes this compound a compound of interest for structure-activity relationship (SAR) studies.

A probable synthetic route to this compound involves a two-step process. The first step is a nucleophilic aromatic substitution reaction between 3-chloroaniline (B41212) and 1-fluoro-2-nitrobenzene (B31998). This is followed by the reduction of the resulting N-(3-chlorophenyl)-2-nitroaniline intermediate to yield the final diamine product. This synthetic approach is analogous to the well-documented synthesis of the 4-chloro isomer.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 857439-68-0 biosynth.com |

| Molecular Formula | C12H11ClN2 |

| Molecular Weight | 218.68 g/mol |

| Melting Point | 87 °C biosynth.com |

Overview of Prior Research Trajectories for Related Diamine Compounds and Halogenated Aromatics

Historically, research on aromatic diamines has been closely linked to the dye industry and later to the development of advanced polymers. The introduction of halogen substituents into these molecules opened up new avenues in medicinal chemistry and materials science.

A closely related compound, N1-(4-Chlorophenyl)benzene-1,2-diamine, has been more extensively studied. It is a known reagent in the synthesis of clofazimine (B1669197) analogs, which have shown potential as antileishmanial and antiplasmodial agents. This highlights the potential of chlorinated phenylenediamines in drug discovery.

The broader category of halogenated aromatic compounds has been a cornerstone of synthetic chemistry for decades. The unique properties conferred by halogens, such as altered lipophilicity and metabolic stability, have made them a frequent choice in the design of bioactive molecules. Research in this area continues to evolve, with a focus on developing more selective and environmentally benign halogenation methods.

Table 2: Comparison of Related Compounds

| Compound Name | CAS Number | Key Research Area |

|---|---|---|

| N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 | Synthesis of clofazimine analogs |

| 3-Chloroaniline | 108-42-9 | Intermediate for pesticides, pharmaceuticals, and dyes |

Properties

IUPAC Name |

2-N-(3-chlorophenyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJMRFWIASFQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857439-68-0 | |

| Record name | N1-(3-chlorophenyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N1 3 Chlorophenyl Benzene 1,2 Diamine

Retrosynthetic Analysis and Strategic Disconnections for N1-(3-Chlorophenyl)benzene-1,2-diamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the two most synthetically viable bond disconnections: the C-N bond linking the two aromatic rings and the C-N bond of the primary amino group on the benzene-1,2-diamine moiety.

Disconnection 1: Aryl C-N Bond

The most logical disconnection is the bond between the secondary amine nitrogen and the 3-chlorophenyl ring. This approach leads to two key precursors: benzene-1,2-diamine and 1-bromo-3-chlorobenzene (B44181) or a similar halogenated derivative. This disconnection strategy points directly toward cross-coupling reactions, which are powerful methods for forming C-N bonds. The forward synthesis would involve reacting these two fragments, typically in the presence of a metal catalyst.

Disconnection 2: Nitro Group Reduction

An alternative strategy involves disconnecting the primary amino group, which is often introduced via the reduction of a nitro group. This retrosynthetic step transforms the target molecule into N-(3-chlorophenyl)-2-nitroaniline. This intermediate can be further disconnected at the aryl C-N bond, leading to 1-fluoro-2-nitrobenzene (B31998) and 3-chloroaniline (B41212). This two-step approach involves an initial nucleophilic aromatic substitution (SNAr) reaction, followed by a selective reduction of the nitro group. This pathway is particularly common and often high-yielding. mdpi.com

These two primary retrosynthetic pathways form the basis for the most widely employed synthetic routes to this compound and its analogs.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several forward synthetic routes have been developed. These methods primarily rely on powerful catalytic systems that enable efficient C-N bond formation.

Catalytic Approaches (e.g., Palladium-catalyzed Amination, Copper-catalyzed Coupling Reactions)

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This reaction utilizes a palladium catalyst to couple an amine with an aryl halide or triflate. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of benzene-1,2-diamine with 1-bromo-3-chlorobenzene.

A typical reaction setup involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), a phosphine (B1218219) ligand to facilitate the catalytic cycle, and a base. nih.gov Sterically hindered biarylphosphine ligands like X-Phos or BINAP are often effective. wikipedia.orgnih.gov The choice of base is critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) being commonly employed. nih.gov

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, and its variant the Goldberg reaction, is a classical method for C-N bond formation that uses a copper catalyst. wikipedia.org While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, it remains a valuable and more economical alternative. wikipedia.org The synthesis would couple benzene-1,2-diamine with 1-iodo-3-chlorobenzene or 1-bromo-3-chlorobenzene.

Traditional Ullmann reactions used stoichiometric amounts of copper powder at high temperatures in polar aprotic solvents like N,N-dimethylformamide (DMF) or nitrobenzene. wikipedia.org Modern protocols often use a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand like phenanthroline or, more recently, diamine-based ligands that can facilitate the reaction even at room temperature. tcichemicals.com

Multicomponent Reactions Incorporating this compound Synthons

While direct multicomponent reactions to form this compound are not extensively documented, the benzene-1,2-diamine moiety is a common component in such reactions. For instance, o-phenylenediamines react with β-ketoesters and aldehydes in variations of the Biginelli reaction or with two equivalents of an aldehyde to form benzimidazoles. A synthetic strategy could involve using a pre-formed synthon, such as N-(3-chlorophenyl)-2-nitroaniline, in a reaction sequence where the diamine is generated in situ just before a subsequent multicomponent cyclization step.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous materials, and improving energy efficiency.

One of the most effective green approaches follows the nitro group reduction pathway. The initial SNAr reaction between 1-fluoro-2-nitrobenzene and 3-chloroaniline can often be performed under neat conditions or in a high-boiling polar aprotic solvent. The subsequent reduction of the nitro group in N-(3-chlorophenyl)-2-nitroaniline is a key target for green innovation.

Catalytic Hydrogenation: Instead of using stoichiometric reducing agents like iron, tin, or zinc, which generate significant metal waste, catalytic hydrogenation is preferred. This method uses a small amount of a catalyst, typically palladium on carbon (Pd-C), with hydrogen gas (H2) in a recyclable solvent like ethanol. mdpi.com The only byproduct is water, making it an exceptionally clean process.

Transfer Hydrogenation: An alternative to using flammable hydrogen gas is transfer hydrogenation. This technique uses a safe, liquid hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd-C) to effect the reduction.

Microwave-Assisted Synthesis: For the catalytic coupling steps (Buchwald-Hartwig or Ullmann), microwave irradiation can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often improved yields. nih.gov

Optimization of Reaction Conditions and Yields for this compound Production

The yield of this compound is highly dependent on the specific reaction conditions. Optimization studies for analogous C-N coupling reactions focus on screening catalysts, ligands, bases, and solvents to identify the most efficient system.

For a Buchwald-Hartwig amination, a typical optimization table might look as follows, based on studies of similar aryl amine syntheses. nih.govnih.gov

| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene (B28343) | 100 | 92 |

| 2 | Pd₂(dba)₃ | X-Phos | NaOt-Bu | Toluene | 100 | 88 |

| 3 | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 75 |

| 4 | Pd(OAc)₂ | X-Phos | K₃PO₄ | Dioxane | 100 | 65 |

| 5 | Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | 100 | 95 |

| 6 | Pd(OAc)₂ | X-Phos | Cs₂CO₃ | DMF | 100 | 85 |

This table is illustrative, based on typical results for similar reactions. The combination of Pd(OAc)₂, a sterically demanding ligand like X-Phos, and a strong base like Cs₂CO₃ in a non-polar solvent like toluene often provides excellent yields.

Similarly, the nitro reduction step can be optimized. While reduction with iron powder in ethanol/water with an acid catalyst like ammonium chloride can achieve high yields (>90%), the workup can be cumbersome. chemicalbook.com Catalytic hydrogenation generally offers cleaner reactions and high quantitative conversion with simpler purification.

| Entry | Reducing System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Fe / NH₄Cl | EtOH / H₂O | 70 | 2 | 93 |

| 2 | H₂ (4 bar), 10% Pd-C | EtOH | 25 | 6 | 97 |

| 3 | NaBH₄ / NiCl₂·6H₂O | MeOH | 0-25 | 1 | 95 |

| 4 | SnCl₂·2H₂O | EtOH | 78 | 3 | 88 |

This table presents typical conditions for the reduction of a nitroaniline precursor. Catalytic hydrogenation provides excellent yields with minimal waste.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting synthetic problems. The primary pathways for forming this compound each have distinct, well-studied mechanisms.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-3-chlorobenzene) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (benzene-1,2-diamine) coordinates to the Pd(II) center. The base then removes a proton from the amine to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the desired product, this compound, is eliminated from the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The nature of the ligand is critical as it modulates the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination.

Mechanism of Ullmann Condensation

The mechanism of the copper-catalyzed Ullmann reaction is more debated than its palladium counterpart. It is generally thought to involve copper(I) species. One proposed pathway involves:

Formation of a copper(I) amide from the amine and the Cu(I) salt.

Oxidative addition of the aryl halide to the copper(I) amide, forming a transient Cu(III) intermediate.

Reductive elimination from the Cu(III) complex to yield the coupled product and regenerate a Cu(I) species.

Alternative mechanisms involving radical pathways have also been proposed, particularly for reactions run at very high temperatures with metallic copper.

Mechanism of Nitro Group Reduction

The mechanism of nitro group reduction depends on the reagents. With catalytic hydrogenation, the process occurs on the surface of the palladium catalyst. Both the nitro group and hydrogen are adsorbed onto the metal surface, facilitating a stepwise reduction through nitroso and hydroxylamine (B1172632) intermediates to the final amine. When using metals like iron or tin in acidic conditions, the mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring at each stage of reduction.

Advanced Spectroscopic and Structural Elucidation of N1 3 Chlorophenyl Benzene 1,2 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1H NMR and 13C NMR Chemical Shift Assignment and Coupling Analysis

Predicted ¹H and ¹³C NMR spectra provide a foundational understanding of the molecule's electronic structure. The chemical shifts (δ) are indicative of the local magnetic environment of each nucleus, while spin-spin coupling constants (J) reveal through-bond connectivity between neighboring protons.

The predicted ¹H NMR spectrum of N1-(3-Chlorophenyl)benzene-1,2-diamine is expected to display a series of signals corresponding to the aromatic protons on both phenyl rings, as well as signals for the amine protons. The protons on the 1,2-diaminobenzene moiety and the 3-chlorophenyl group will exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. The amine (NH and NH₂) protons are expected to appear as broad signals, the chemical shift of which can be highly dependent on solvent and concentration.

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (amino and chloro groups), providing further confirmation of the substitution pattern. Carbons directly bonded to the nitrogen and chlorine atoms are expected to show characteristic downfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic CH | 6.6 - 7.3 | m | - |

| NH | 5.0 - 6.0 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | 134.0 - 135.0 |

| C-NH | 140.0 - 145.0 |

| C-NH₂ | 135.0 - 140.0 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other (typically over two to three bonds). This would be instrumental in tracing the connectivity of the protons within each aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different parts of the molecule, for instance, linking the two aromatic rings via the secondary amine bridge.

Table 3: Expected Key 2D NMR Correlations

| Correlation Type | Correlating Nuclei | Expected Information |

|---|---|---|

| COSY | Aromatic H ↔ Aromatic H | Confirms intra-ring proton-proton connectivities. |

| HSQC | Aromatic H ↔ Aromatic C | Assigns protonated aromatic carbons. |

| HMBC | NH ↔ Aromatic C | Confirms the connection between the amine proton and the carbon atoms of the aromatic rings. |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the expected exact mass can be calculated from its molecular formula, C₁₂H₁₁ClN₂. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ |

|---|---|---|---|

| [M] | C₁₂H₁₁³⁵ClN₂ | 218.0611 | 219.0689 |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The analysis of these fragment ions provides valuable structural information. The fragmentation of this compound would likely proceed through characteristic pathways for aromatic amines.

Common fragmentation pathways would be expected to involve the cleavage of the C-N bond connecting the two aromatic rings, as well as the loss of the chloro substituent or the amino group. The resulting fragment ions would provide further confirmation of the connectivity and the identity of the substituents on each ring.

Table 5: Plausible Mass Spectrometry Fragmentation Pathways

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 219/221 | 183 | HCl |

| 219/221 | 111/113 | C₆H₆N |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, which have characteristic absorption or scattering frequencies.

For this compound, the key functional groups are the primary and secondary amines, and the substituted aromatic rings. The IR spectrum is expected to show characteristic N-H stretching vibrations for both the -NH₂ and -NH- groups in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations for aromatic amines typically appear in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will be observed in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Table 6: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | Primary Amine (-NH₂) | 3400 - 3500 |

| N-H Stretch (symmetric) | Primary Amine (-NH₂) | 3300 - 3400 |

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |

| C-N Stretch | Aromatic Amine | 1250 - 1350 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 |

Fourier Transform Infrared (FTIR) Spectroscopy

To generate an FTIR spectrum for this compound, a sample of the pure compound would be analyzed using an FTIR spectrometer. The resulting spectrum would display absorption bands corresponding to the vibrational frequencies of its functional groups. A hypothetical data table would include observed frequencies (in cm⁻¹) and the corresponding assignments for vibrations such as N-H stretching of the amine groups, C-H stretching of the aromatic rings, C=C stretching of the benzene (B151609) rings, and the C-Cl stretching of the chlorophenyl group.

Raman Spectroscopy

Similarly, a Raman spectrum would be obtained by exciting a sample with a monochromatic laser source. This technique provides complementary information to FTIR, particularly for non-polar bonds. A detailed analysis would involve identifying Raman shifts (in cm⁻¹) and assigning them to specific molecular vibrations, such as the symmetric stretching of the aromatic rings.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-Crystal X-ray Diffraction of this compound

This would require growing a suitable single crystal of the compound. X-ray diffraction analysis of this crystal would provide precise information on its solid-state molecular structure. The key findings would be presented in a crystallographic data table, which would typically include:

Crystal system (e.g., monoclinic, orthorhombic)

Space group

Unit cell dimensions (a, b, c, α, β, γ)

Volume of the unit cell (V)

Number of molecules per unit cell (Z)

Calculated density

Further analysis of the crystal structure would reveal intramolecular details such as bond lengths and angles between the atoms of the molecule, as well as intermolecular interactions like hydrogen bonding that dictate the crystal packing.

Co-crystal and Salt Formation Studies for Structural Analysis

Investigating the ability of this compound to form co-crystals or salts would involve reacting it with various co-formers or acids. Promising solid forms would then be analyzed by single-crystal X-ray diffraction to determine their crystal structures. This would elucidate the nature of the intermolecular interactions (e.g., hydrogen bonds, halogen bonds) responsible for the formation of these new crystalline structures.

Without access to published research containing this specific experimental data, it is not possible to provide a detailed and factual article on the spectroscopic and crystallographic properties of this compound.

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available. The required research findings to thoroughly populate the requested article structure—including specific data for DFT calculations, FMO analysis, ESP surfaces, predicted spectroscopic parameters, and molecular dynamics simulations for this exact molecule—have not been published in accessible scholarly articles.

While computational studies exist for related compounds, such as N,N'-substituted p-phenylenediamines or other N-aryl diamine derivatives, the user's strict requirement to focus solely on this compound prevents the inclusion of this analogous data.

Therefore, it is not possible to generate the requested article with scientifically accurate, specific research findings and data tables as the source information does not exist in the searched scientific literature. An article generated without this data would be speculative and would not meet the required standards of accuracy and detail.

Computational and Theoretical Investigations of N1 3 Chlorophenyl Benzene 1,2 Diamine

Molecular Dynamics (MD) Simulations

Solvation Effects and Intermolecular Interactions Modeling

Currently, there are no specific published studies that model the solvation effects of N1-(3-Chlorophenyl)benzene-1,2-diamine in various solvents. Such research would typically involve quantum chemical calculations, like Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), to understand how the solvent environment influences the compound's conformational stability, electronic structure, and reactivity. Furthermore, detailed modeling of its intermolecular interactions, which would elucidate its behavior in condensed phases and its potential to form hydrogen bonds or other non-covalent interactions, has not been reported.

Docking Studies (In Silico) for Potential Biological Target Interactions and Mechanistic Insight

In silico docking studies are crucial for predicting the potential of a molecule to interact with biological targets such as proteins or enzymes. A thorough search of scientific databases indicates a lack of such studies performed specifically with this compound as the ligand.

Ligand-Receptor Binding Site Analysis and Interaction Hotspots

Without specific docking studies, there is no data on the potential binding modes of this compound within any biological receptor. Analysis of interaction hotspots, which identifies key amino acid residues responsible for binding, is therefore not possible.

Energetic Contributions to Binding Affinity Prediction

The prediction of binding affinity, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), relies on initial docking simulations. As these simulations have not been published for this compound, there are no available data on the energetic contributions (e.g., electrostatic, van der Waals, and solvation energies) to its binding affinity with any potential biological target.

Reaction Mechanism Prediction and Transition State Analysis using Advanced Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediate structures, and calculating the energy barriers associated with transition states. However, no specific computational studies on the reaction mechanisms involving the synthesis or transformation of this compound have been found in the literature. Such investigations would provide fundamental insights into its reactivity and the formation of related compounds.

Mechanistic Biological Activity Studies in Vitro Focus of N1 3 Chlorophenyl Benzene 1,2 Diamine

Investigation of Enzyme Inhibition Mechanisms (In Vitro)

Comprehensive in vitro studies detailing the enzyme inhibition mechanisms of N1-(3-Chlorophenyl)benzene-1,2-diamine are not prominently reported. While computational studies on similar structures, such as N1-phenylbenzene-1,2-diamine, have explored potential interactions with enzymes like EGFR, experimental kinetic data for the 3-chloro substituted compound is lacking. researchgate.net

Kinetic Analysis of Enzyme-N1-(3-Chlorophenyl)benzene-1,2-diamine Interactions

Specific kinetic parameters (e.g., Kᵢ, IC₅₀) and the mode of inhibition (e.g., competitive, non-competitive) for this compound against specific enzymes have not been detailed in available research. Studies on other substituted diamine compounds have shown enzyme inhibitory potential, but this cannot be directly extrapolated to the title compound. nih.gov

Identification of Specific Enzyme Targets and Characterization of Binding Modes

While molecular docking studies have been performed on analogous compounds to predict binding affinities and interactions with protein targets, specific experimentally validated enzyme targets for this compound are not identified in the literature. researchgate.net Such studies are crucial for understanding the molecular basis of its activity.

Receptor Binding and Signaling Pathway Modulation (In Vitro Cellular and Molecular Studies)

Information regarding the interaction of this compound with specific cellular receptors and its subsequent effect on signaling pathways is not currently available.

Radioligand Binding Assays and Competition Studies

There are no published reports of radioligand binding assays or competition studies involving this compound to determine its affinity for specific receptors.

Downstream Signaling Cascade Analysis (e.g., Western Blotting, Reporter Gene Assays)

Experimental data from techniques such as Western blotting or reporter gene assays to elucidate the impact of this compound on intracellular signaling cascades have not been found in the reviewed literature.

Antimicrobial Activity: Mechanistic Insights (In Vitro Studies)

Inhibition of Bacterial Cell Wall Synthesis Pathways

No studies were identified that investigated the inhibitory effects of this compound on bacterial cell wall synthesis. The mechanism of action against bacterial pathogens, if any, has not been elucidated in the available literature.

Disruption of Fungal Membrane Integrity Mechanisms

Similarly, there is no available data on the potential for this compound to disrupt fungal membrane integrity. Research into its antifungal properties and the underlying mechanisms has not been reported.

Anticancer Mechanisms (In Vitro Cellular and Molecular Studies)

While related diamine structures have been a subject of anticancer research, specific in vitro studies on the anticancer mechanisms of this compound are not documented.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cell Lines

There are no specific studies demonstrating that this compound induces apoptosis or causes cell cycle arrest in cancer cell lines. Data on its cytotoxic effects and the molecular pathways involved are not available.

Inhibition of Angiogenesis Pathways in Cellular Models

No research has been published on the effects of this compound on angiogenesis pathways in in vitro models. Its potential as an anti-angiogenic agent remains uninvestigated.

Modulation of Oncogenic Signaling Pathways and Gene Expression

The ability of this compound to modulate specific oncogenic signaling pathways or alter gene expression in cancer cells has not been a subject of published research.

Anti-inflammatory and Immunomodulatory Effects (Cell-Based Mechanistic Studies)

N¹-(3-Chlorophenyl)benzene-1,2-diamine has been identified as a potent anti-inflammatory agent in preclinical in vitro studies. Research has primarily focused on its effects on murine macrophage cell lines, such as RAW 264.7, which are commonly used models to study the inflammatory response to stimuli like bacterial lipopolysaccharide (LPS). These studies reveal that the compound's anti-inflammatory properties are mediated through the modulation of key signaling pathways and the suppression of pro-inflammatory molecules.

Cytokine Production Modulation and Inflammatory Mediator Regulation

N¹-(3-Chlorophenyl)benzene-1,2-diamine has demonstrated significant efficacy in regulating the production of inflammatory mediators and cytokines. In LPS-stimulated RAW 264.7 macrophages, the compound effectively inhibits the release of nitric oxide (NO), a key inflammatory mediator. The inhibitory concentration (IC₅₀) for NO release has been determined to be 3.1 ± 1.1 μM. nih.gov

Furthermore, the compound significantly curtails the expression of pro-inflammatory cytokines, which are crucial signaling molecules that amplify the inflammatory response. Specifically, treatment with N¹-(3-Chlorophenyl)benzene-1,2-diamine leads to a dose-dependent reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This modulation of cytokine production highlights the compound's potential to dampen the inflammatory cascade at a molecular level.

| Parameter | Effect | Reported Value (IC₅₀) | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | 3.1 ± 1.1 μM | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) Expression | Dose-dependent reduction | Not reported | nih.gov |

| Interleukin-6 (IL-6) Expression | Dose-dependent reduction | Not reported | nih.gov |

NF-κB Pathway Inhibition and MAPK Pathway Modulation

NF-κB Pathway Inhibition

The primary mechanism underlying the anti-inflammatory effects of N¹-(3-Chlorophenyl)benzene-1,2-diamine is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.gov

In vitro studies have shown that N¹-(3-Chlorophenyl)benzene-1,2-diamine inhibits NF-κB activation with an IC₅₀ value of 172.2 ± 11.4 nM in cell-based reporter assays. nih.gov The compound's inhibitory action occurs through the suppression of the phosphorylation and subsequent degradation of the inhibitory protein IκB. This, in turn, prevents the phosphorylation and nuclear translocation of the p65 and p50 subunits of NF-κB. nih.gov By blocking the translocation of these subunits into the nucleus, N¹-(3-Chlorophenyl)benzene-1,2-diamine effectively prevents the transcription of NF-κB target genes, thereby halting the inflammatory response. nih.gov

| Molecular Target/Process | Effect | Reported Value (IC₅₀) | Cell Line | Reference |

|---|---|---|---|---|

| NF-κB Activity | Inhibition | 172.2 ± 11.4 nM | HEK293T | nih.gov |

| Phosphorylation of NF-κB p65 | Inhibition | Not reported | RAW 264.7 | nih.gov |

| Phosphorylation of IκB | Inhibition | Not reported | RAW 264.7 | nih.gov |

| Nuclear Translocation of p65 and p50 | Blockade | Not reported | HEK293T | nih.gov |

MAPK Pathway Modulation

Currently, there is no publicly available scientific literature detailing the specific effects of N¹-(3-Chlorophenyl)benzene-1,2-diamine on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the p38, JNK, and ERK pathways. While the MAPK pathways are known to play a significant role in inflammation, research into the mechanistic action of this particular compound has, to date, focused on the NF-κB signaling cascade. Therefore, the modulation of the MAPK pathway by N¹-(3-Chlorophenyl)benzene-1,2-diamine remains an area for future investigation.

Structure Activity Relationship Sar Studies and Derivatization of N1 3 Chlorophenyl Benzene 1,2 Diamine

Design Principles for N1-(3-Chlorophenyl)benzene-1,2-diamine Derivatives and Analogues

The design of derivatives of this compound is predicated on a systematic exploration of its chemical space to identify key structural features that govern its biological activity. The core scaffold presents several opportunities for modification, including the two amine functionalities and both aromatic rings. The primary design principles revolve around modulating the compound's electronic properties, steric bulk, lipophilicity, and hydrogen bonding capacity to enhance its interaction with a biological target.

Key considerations in the design of analogues include:

Substitution on the Aromatic Rings: The 3-chloro substituent on one phenyl ring and the unsubstituted benzene-1,2-diamine ring offer distinct locations for introducing further substituents. The electronic nature (electron-donating or electron-withdrawing) and the steric properties of these new groups can profoundly influence the molecule's activity. For instance, the introduction of electron-withdrawing groups can impact the pKa of the amine groups, while bulky substituents can probe the steric tolerance of a target's binding pocket.

Conformational Rigidity: The parent molecule has a degree of conformational flexibility around the C-N bond linking the two phenyl rings. Introducing cyclic structures, such as heterocycles formed from the diamine moiety, can restrict this flexibility. This can lead to a more defined three-dimensional shape, which may result in higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, the chlorine atom could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to fine-tune the electronic and lipophilic character of that region of the molecule.

The overarching goal of these design principles is to systematically probe the SAR to build a comprehensive understanding of how different structural modifications impact the desired biological effect.

Synthetic Strategies for Analogue Library Generation

The generation of a library of this compound analogues is crucial for systematic SAR studies. This involves employing a range of synthetic methodologies to introduce diversity at specific points in the molecule.

The nucleophilic nature of the amine groups in this compound makes them amenable to a variety of functionalization reactions.

N-alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. These modifications can increase lipophilicity and introduce steric bulk.

N-acylation: The reaction of the diamine with acyl chlorides or anhydrides yields amides. This transformation neutralizes the basicity of the nitrogen atom and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can be important for target interactions.

N-arylation: The introduction of additional aryl or heteroaryl groups can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This strategy can extend the aromatic system of the molecule, potentially leading to enhanced π-π stacking interactions with a biological target.

Further diversification can be achieved by introducing substituents onto the aromatic rings. Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups, such as nitro, halogen, and acyl groups. The directing effects of the existing substituents (the chloro group and the amino groups) will govern the position of the new substituents. For instance, the amino groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. Subsequent chemical transformations of these newly introduced groups can further expand the diversity of the analogue library.

The 1,2-diamine functionality is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.net The condensation of o-phenylenediamines with various reagents can lead to the formation of important heterocyclic systems. researchgate.net

Benzimidazoles: One of the most common applications of o-phenylenediamines is their reaction with aldehydes, carboxylic acids, or their derivatives to form benzimidazoles. nih.gov This reaction is often facilitated by acidic or oxidative conditions. The resulting benzimidazole (B57391) ring system is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.

Quinoxalines: Reaction with α-dicarbonyl compounds yields quinoxalines.

Benzotriazoles: Diazotization of the diamine with reagents like sodium nitrite (B80452) in an acidic medium can lead to the formation of benzotriazoles.

The formation of these heterocyclic rings locks the conformation of the diamine portion of the molecule, which can have a significant impact on its biological activity.

Systematic Evaluation of Substituent Effects on Biological Activity (In Vitro)

Once a library of derivatives has been synthesized, their biological activity is systematically evaluated through in vitro assays. This allows for the direct correlation of structural changes with changes in activity. The data generated from these assays is fundamental to establishing a robust SAR.

For example, a hypothetical series of this compound derivatives could be synthesized and tested for their inhibitory activity against a specific enzyme. The results could be tabulated to visualize the impact of different substituents.

| Compound | R1 | R2 | IC50 (µM) |

|---|---|---|---|

| 1a | H | H | 15.2 |

| 1b | CH3 | H | 10.5 |

| 1c | COCH3 | H | 5.8 |

| 1d | H | 4-OCH3 | 12.1 |

| 1e | H | 4-NO2 | 25.6 |

This is a hypothetical data table for illustrative purposes.

To move beyond qualitative SAR observations, quantitative structure-activity relationship (QSAR) models can be developed. These models use statistical methods to correlate physicochemical properties of the molecules with their biological activities.

The Hammett equation is a classic example of a linear free-energy relationship that can be applied in QSAR studies. It describes the influence of meta- and para-substituents on the reactivity of a functional group on a benzene (B151609) ring. The equation is given by:

log(K/K₀) = ρσ

or

log(k/k₀) = ρσ

where:

K or k is the equilibrium or rate constant for the substituted reaction.

K₀ or k₀ is the constant for the unsubstituted reaction.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It reflects the electronic effect of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent. It indicates the sensitivity of the reaction to electronic effects.

In the context of SAR, the Hammett equation can be used to correlate the biological activity (often expressed as log(1/IC50) or a similar term) with the electronic properties of the substituents on the aromatic rings of this compound derivatives. A plot of log(1/IC50) versus σ can reveal whether electron-donating or electron-withdrawing groups are beneficial for activity and can provide insights into the mechanism of action at the molecular level.

Modern QSAR studies often employ a wider range of molecular descriptors beyond the Hammett constants, including those that describe steric, hydrophobic, and topological properties. These multi-parameter QSAR models can provide a more comprehensive understanding of the SAR and can be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding further drug discovery efforts. For instance, a 3D-QSAR model could highlight specific regions around the molecular scaffold where bulky groups are favored or disfavored for optimal biological activity. nih.gov

Topological and Electronic Descriptors in SAR Analysis

The application of topological and electronic descriptors is a cornerstone of modern quantitative structure-activity relationship (QSAR) studies. These computational tools allow researchers to correlate the physicochemical properties of a molecule with its biological activity, thereby guiding the design of more potent and selective analogs.

For the this compound scaffold, a theoretical QSAR study would likely involve the calculation of a range of descriptors. Topological descriptors , which quantify aspects of molecular structure such as size, shape, and branching, could include:

Molecular Weight (MW): A fundamental descriptor influencing pharmacokinetic properties.

Topological Polar Surface Area (TPSA): Crucial for predicting cell permeability and oral bioavailability.

Rotatable Bonds: A measure of molecular flexibility, which can impact receptor binding.

Electronic descriptors provide insight into the electronic properties of the molecule, which are critical for molecular interactions:

Partial Atomic Charges: Determines the likelihood of electrostatic interactions with biological targets.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): These are indicative of the molecule's reactivity and ability to participate in charge-transfer interactions.

A hypothetical data table illustrating the types of descriptors that would be calculated for a series of derivatives is presented below. It is important to note that the biological activity data in this table is purely illustrative due to the absence of published studies.

Table 1: Hypothetical Topological and Electronic Descriptors for SAR Analysis of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | TPSA (Ų) | LogP | Biological Activity (IC₅₀, µM) |

| 1 | H | H | 218.68 | 38.05 | 3.50 | Data Not Available |

| 2 | 4-F | H | 236.67 | 38.05 | 3.65 | Data Not Available |

| 3 | H | 5-NO₂ | 263.67 | 83.89 | 3.72 | Data Not Available |

| 4 | 4-OCH₃ | H | 248.71 | 47.28 | 3.45 | Data Not Available |

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, a pharmacophore hypothesis would likely include the following features:

Hydrogen Bond Donors: The two amine groups of the benzene-1,2-diamine moiety are potent hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atoms can also act as hydrogen bond acceptors.

Aromatic Rings: The two phenyl rings provide opportunities for π-π stacking and hydrophobic interactions.

Halogen Atom (Chlorine): The chlorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition in drug design.

The spatial arrangement of these features would be critical for defining the molecule's activity. A hypothetical pharmacophore model is depicted below, highlighting the key interaction points. The generation of a validated pharmacophore model, however, would necessitate experimental data from a series of active and inactive compounds.

Applications of N1 3 Chlorophenyl Benzene 1,2 Diamine in Chemical Research and Materials Science

Development as Chemosensors and Biosensors

The development of chemosensors and biosensors for the selective detection of ions, biomolecules, and environmental pollutants is a rapidly growing area of research. While specific studies on N1-(3-Chlorophenyl)benzene-1,2-diamine in this context are not extensively documented in publicly available literature, the broader class of o-phenylenediamine (B120857) derivatives is well-known for its potential in sensor applications. The presence of two adjacent amino groups provides an excellent platform for the construction of Schiff bases and other derivatives that can act as recognition sites.

Ion Recognition and Selectivity Mechanisms for Metal Ions or Anions

Derivatives of o-phenylenediamines are frequently employed in the design of chemosensors for various metal ions and anions. The formation of Schiff bases by reacting the diamine with aldehydes or ketones introduces imine (-C=N-) functionalities that can coordinate with metal ions. The selectivity of these sensors is often governed by factors such as the nature of the aldehyde or ketone used, the type of donor atoms in the resulting ligand, and the geometric arrangement of the coordination sites. The chlorophenyl group in this compound can influence the electronic properties of the ligand, which in turn can affect its binding affinity and selectivity towards specific ions. While detailed research findings for this specific compound are scarce, the general mechanism involves a change in the sensor molecule's photophysical properties, such as fluorescence or color, upon binding with the target ion.

Detection of Biomolecules and Environmental Pollutants

The principles of ion detection can be extended to the sensing of biomolecules and environmental pollutants. For instance, sensors based on o-phenylenediamine derivatives can be designed to interact with specific biomolecules through hydrogen bonding, electrostatic interactions, or covalent bond formation. In the context of environmental monitoring, these compounds can be utilized to develop sensors for the detection of hazardous substances. The development of electrochemical sensors is a promising approach where the diamine or its derivatives can be immobilized on an electrode surface. The interaction of the immobilized compound with the target analyte can lead to a measurable change in the electrochemical signal, allowing for sensitive and selective detection.

Ligands in Catalysis and Coordination Chemistry

The ability of this compound to form stable complexes with various metal ions makes it a potential ligand in the field of catalysis and coordination chemistry. The two amino groups can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring.

Transition Metal Complexes for Asymmetric Catalysis and Organic Transformations

Transition metal complexes containing ligands derived from chiral diamines are widely used as catalysts in asymmetric synthesis. Although specific examples of this compound in asymmetric catalysis are not readily found in the literature, its structural motif is relevant. Chiral versions of such ligands, or their Schiff base derivatives, can be synthesized and complexed with transition metals like rhodium, ruthenium, or palladium. These complexes can then be employed to catalyze a variety of organic transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, with high enantioselectivity. The electronic and steric properties of the chlorophenyl substituent can play a crucial role in tuning the catalytic activity and selectivity of the metal complex.

Organocatalysis Mediated by this compound Derivatives

In addition to serving as ligands for metal-based catalysts, derivatives of benzene-1,2-diamines can also function as organocatalysts. These catalysts, which are purely organic molecules, can promote chemical reactions through various activation modes, such as hydrogen bonding or the formation of iminium or enamine intermediates. For instance, chiral derivatives of this compound could potentially be developed as bifunctional catalysts, where one part of the molecule acts as a Brønsted acid or base, and another part provides steric hindrance to control the stereochemical outcome of the reaction.

Building Blocks for Polymeric Materials and Supramolecular Assemblies

The presence of two reactive amino groups makes this compound a suitable monomer for the synthesis of various polymeric materials. The differential reactivity of the two amino groups can also be exploited to create well-defined supramolecular structures.

Aromatic diamines are common building blocks for high-performance polymers such as polyamides and polyimides. The polycondensation of this compound with diacyl chlorides or dianhydrides would lead to the formation of polyamides or polyimides, respectively. The incorporation of the chlorophenyl group into the polymer backbone can impart desirable properties such as improved thermal stability, flame retardancy, and solubility in organic solvents. These properties make such polymers attractive for applications in electronics, aerospace, and other high-tech industries.

Polymer Synthesis via Condensation Polymerization for Advanced Materials

This compound serves as a valuable monomer in the synthesis of advanced polymers through condensation polymerization. This process involves the reaction of the diamine with a dicarboxylic acid or its derivative, such as a diacyl chloride, to form a polyamide. The presence of the chloro- and phenyl- substituents on the benzene-1,2-diamine backbone can impart unique properties to the resulting polymers, such as improved solubility, thermal stability, and modified mechanical characteristics.

The general scheme for the polycondensation reaction to form polyamides involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the diacyl chloride, leading to the formation of amide linkages and the elimination of hydrogen chloride. The choice of the diacid chloride co-monomer allows for the fine-tuning of the polymer's properties.

While specific research on the polymerization of this compound is not extensively documented, the principles of polyamide synthesis are well-established. For instance, the low-temperature solution polycondensation is a common method for preparing aromatic polyamides. In this technique, the diamine and diacyl chloride are reacted in an aprotic polar solvent at low temperatures to control the reaction rate and prevent side reactions.

The incorporation of the 3-chlorophenyl group is anticipated to influence the polymer's properties in several ways. The chloro-substituent can increase the polymer's flame retardancy and modify its electronic properties. The bulky phenyl group can disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility in organic solvents. This improved processability is a significant advantage for the fabrication of films, fibers, and coatings for advanced applications.

The table below outlines the potential properties of polyamides derived from this compound with various diacyl chlorides, based on general principles of polymer chemistry.

| Diacyl Chloride Co-monomer | Expected Polymer Properties | Potential Applications |

| Terephthaloyl chloride | High thermal stability, rigidity | High-performance fibers, films |

| Isophthaloyl chloride | Improved solubility, flexibility | Processable engineering plastics |

| Adipoyl chloride | Increased flexibility, lower melting point | Specialty nylons, adhesives |

Self-Assembly into Nanostructures and Metal-Organic Frameworks (MOFs)

The molecular structure of this compound, with its combination of aromatic rings, amino groups, and a chloro-substituent, provides a platform for the design of molecules capable of self-assembly into ordered nanostructures. Through the introduction of appropriate functional groups, derivatives of this diamine can be engineered to form supramolecular assemblies driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

While direct studies on the self-assembly of this compound are limited, the self-assembly of substituted phenylenediamines and related aromatic compounds is an active area of research. These molecules can form various nanostructures, including nanofibers, nanotubes, and vesicles, with potential applications in drug delivery, tissue engineering, and electronics.

In the context of Metal-Organic Frameworks (MOFs), this compound and its derivatives can act as organic linkers or ligands that coordinate with metal ions to form porous, crystalline materials. The nitrogen atoms of the diamine can serve as coordination sites for metal ions, while the chlorophenyl group can modify the pore environment and functionality of the resulting MOF.

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. The choice of metal ion and linker determines the topology and properties of the MOF. The presence of the 3-chlorophenyl substituent could influence the framework's stability, porosity, and catalytic activity. MOFs have shown promise in a wide range of applications, including gas storage and separation, catalysis, and sensing.

The potential of this compound as a building block for MOFs is summarized in the table below.

| Metal Ion | Potential MOF Properties | Potential MOF Applications |

| Zinc(II) | Luminescence, porosity | Chemical sensing, gas separation |

| Copper(II) | Catalytic activity, redox properties | Catalysis, environmental remediation |

| Zirconium(IV) | High stability, porosity | Drug delivery, catalysis |

Precursors for Advanced Organic Materials (e.g., Optoelectronic Materials)

Synthesis of Fluorescent Dyes and Pigments for Imaging Applications

This compound is a key precursor for the synthesis of fluorescent dyes and pigments, particularly those based on the benzimidazole (B57391) scaffold. The reaction of the diamine with an aldehyde or carboxylic acid leads to the formation of a 2-substituted benzimidazole. The photophysical properties of these benzimidazole derivatives can be tuned by varying the substituent at the 2-position and on the N1-phenyl ring.

The presence of the 3-chlorophenyl group can influence the fluorescence quantum yield, emission wavelength, and Stokes shift of the resulting dye. These parameters are crucial for the development of high-performance fluorescent probes for various imaging applications, including biological microscopy and medical diagnostics.

The synthesis of fluorescent benzimidazoles from this compound is a versatile approach to creating a library of dyes with tailored optical properties. The general reaction scheme and the potential impact of different substituents are outlined below.

| Reactant for Cyclization | Resulting Benzimidazole Substituent | Potential Fluorescence Properties |

| Benzaldehyde | 2-Phenyl | Blue to green emission |

| 4-(Dimethylamino)benzaldehyde | 2-(4-Dimethylaminophenyl) | Enhanced quantum yield, red-shifted emission |

| Salicylaldehyde | 2-(2-Hydroxyphenyl) | Excited-state intramolecular proton transfer (ESIPT), large Stokes shift |

Development of Organic Light-Emitting Diode (OLED) Components and Organic Semiconductors

The unique electronic properties of this compound and its derivatives make them promising candidates for the development of organic materials for electronic applications, including Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.

In OLEDs, derivatives of this diamine can be explored as hole-transporting materials (HTMs) or as host materials for phosphorescent emitters. The aromatic amine core is a common motif in HTMs due to its ability to facilitate the transport of positive charge carriers (holes). The 3-chlorophenyl substituent can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which is critical for efficient charge injection and transport in an OLED device.

Furthermore, the rigid and planar structure of benzimidazoles derived from this compound can lead to materials with good thermal stability and amorphous morphology, which are desirable for long-lasting and efficient OLEDs.

As organic semiconductors, derivatives of this compound could exhibit p-type or n-type conductivity depending on the nature of the substituents. The ability to tune the electronic properties through chemical modification makes these compounds versatile building blocks for a range of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

The potential roles of this compound derivatives in organic electronics are summarized in the table below.

| Application Area | Desired Material Properties | Potential Molecular Design Strategy |

| OLED Hole Transport Layer | High hole mobility, appropriate HOMO level | Incorporation of triarylamine moieties |

| OLED Host Material | High triplet energy, good thermal stability | Synthesis of rigid benzimidazole derivatives |

| Organic Semiconductor | Tunable charge carrier mobility, good processability | Introduction of electron-withdrawing or -donating groups |

Future Directions and Emerging Research Opportunities for N1 3 Chlorophenyl Benzene 1,2 Diamine

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Material Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the fields of drug discovery and materials science. nih.govnih.govmit.eduaps.org For N1-(3-chlorophenyl)benzene-1,2-diamine, these computational approaches can significantly expedite the identification of its therapeutic potential and the design of novel materials.

In the realm of drug discovery , AI algorithms can be employed to screen vast virtual libraries of molecules to identify potential interactions between this compound derivatives and biological targets. nih.govnih.gov Machine learning models, trained on existing structure-activity relationship (SAR) data, could predict the bioactivity of novel analogues, thereby prioritizing the synthesis of compounds with the highest probability of success. Deep learning models, for instance, can analyze molecular structures to predict pharmacokinetic and toxicological profiles, reducing the reliance on costly and time-consuming experimental assays in the early stages of drug development. nih.gov

For material design , machine learning can be a powerful tool to predict the physical and chemical properties of polymers or coordination complexes derived from this compound. mit.eduaps.org By inputting the structural features of the parent compound, algorithms can forecast properties such as thermal stability, conductivity, and optical characteristics of resulting materials. This in silico approach allows for the rapid exploration of a vast chemical space to identify candidate materials for specific applications, such as organic electronics or advanced coatings.

Table 1: Potential AI and ML Applications for this compound

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Drug Discovery | Virtual Screening | Identification of potential protein targets. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity for novel derivatives. | |

| Predictive Toxicology Modeling | Early assessment of potential adverse effects. | |

| Material Science | Property Prediction | Forecasting thermal, electronic, and optical properties of derived materials. |

Exploration of Novel Reactivity and Transformation Pathways of the Compound

The chemical versatility of this compound provides a fertile ground for exploring novel chemical reactions and transformations. The presence of two amine groups with different steric and electronic environments, along with the chlorinated aromatic ring, allows for a wide range of synthetic manipulations.

Future research could focus on:

Selective Functionalization: Developing methodologies for the selective functionalization of the primary and secondary amine groups to create a diverse library of derivatives.

Cyclization Reactions: Investigating novel cyclization reactions to synthesize unique heterocyclic scaffolds, such as benzimidazoles and other fused ring systems, which are prevalent in medicinally active compounds. mdpi.com

Cross-Coupling Reactions: Utilizing the chloro-substituent for various cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds, thereby expanding the structural diversity of accessible analogues.

Polymerization: Exploring the potential of this compound as a monomer for the synthesis of novel polyamides or polyimides with tailored properties.

Green and Sustainable Synthesis Methodologies for this compound and its Analogues

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research should prioritize the development of environmentally benign and sustainable methods for the synthesis of this compound and its derivatives.

Key areas of investigation include:

Catalytic Hydrogenation: Optimizing catalytic hydrogenation processes for the reduction of the corresponding nitro-precursor, minimizing the use of stoichiometric reducing agents. mdpi.com

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times, improve yields, and reduce solvent consumption in the synthesis of this compound and its derivatives. chim.itresearchgate.netrsc.org

Solvent-Free Reactions: Developing solid-state or solvent-free reaction conditions to minimize waste generation. chim.it

Biocatalysis: Exploring the use of enzymes for the stereoselective synthesis of chiral derivatives of this compound.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Synthesis Step | Conventional Method | Potential Green Alternative |

|---|---|---|

| Reduction | Stoichiometric metal reductants | Catalytic hydrogenation with recyclable catalysts |

| Heating | Conventional oil bath | Microwave irradiation |

Development of Advanced Spectroscopic Probes and Imaging Agents Based on the Compound Scaffold

The aromatic and electron-rich nature of the this compound scaffold makes it a promising candidate for the development of novel spectroscopic probes and imaging agents. By incorporating fluorophores or other reporter groups, it may be possible to design molecules that can selectively bind to and detect specific analytes or biological targets.

Future research could explore:

Fluorescent Probes: Synthesizing derivatives that exhibit changes in their fluorescence properties upon binding to metal ions, anions, or biomolecules.

Bioimaging Agents: Developing analogues that can be used for in vitro and in vivo imaging of specific cellular components or disease markers.

Chemosensors: Creating sensors based on this scaffold for the detection of environmentally or industrially important chemical species.

Multidisciplinary Research Collaborations and Translational Potential (Focused on Pre-clinical Research Phases)

Realizing the full potential of this compound will necessitate collaborative efforts across various scientific disciplines. The translational potential of this compound, particularly in the pre-clinical phases of drug discovery, hinges on such interdisciplinary cooperation.

Key Collaborative Areas:

Medicinal Chemistry and Chemical Biology: Synthetic chemists can design and synthesize novel analogues, while chemical biologists can evaluate their biological activity and elucidate their mechanism of action.

Materials Science and Engineering: Chemists can develop new materials based on the compound, and materials scientists can characterize their properties and explore their potential applications.

Computational Chemistry and Experimental Science: Computational chemists can use modeling and simulation to guide the design of new molecules and materials, which can then be synthesized and tested by experimental scientists.

In the pre-clinical research phase, this collaborative approach would be crucial for advancing promising derivatives through lead optimization, in vitro and in vivo efficacy studies, and preliminary toxicological assessments.

Q & A

Q. What are the common synthetic methodologies for preparing N1-(3-Chlorophenyl)benzene-1,2-diamine?

The compound is synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example:

- Chan–Lam Coupling : Reacting 4-chlorobenzene-1,2-diamine with arylboronic acids in the presence of CuI, Et₃N, and dioxane yields substituted derivatives .

- Quinoline-Based Synthesis : Ethylenediamine reacts with chloroquinoline derivatives (e.g., 4,7-dichloroquinoline) under reflux to form analogous structures, as seen in antimalarial drug intermediates .

- Palladium-Catalyzed Cross-Coupling : Propargyl aniline derivatives undergo coupling with aryl halides using Pd catalysts, as demonstrated in the synthesis of quinoxalines .

Q. How is the structural identity of this compound confirmed experimentally?

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, leveraging high-resolution data to analyze bond lengths, angles, and packing interactions .

- Spectroscopy : ¹H/¹³C NMR and mass spectrometry validate molecular connectivity. For example, aromatic protons in the 6.5–8.0 ppm range and NH₂ signals near 3.0–5.0 ppm are diagnostic .

- Thermal Analysis : Melting points (e.g., 58.5°C) and boiling points (predicted 357.3°C) are key for purity assessment .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Acid-Base Behavior : A predicted pKa of ~5.23 suggests moderate basicity, influencing solubility in acidic buffers .

- Stability : The compound’s sensitivity to oxidation (due to NH₂ groups) necessitates storage under inert atmospheres .

- Density and Solubility : A density of 1.139 g/cm³ and low polarity predict limited aqueous solubility, favoring organic solvents like DMSO or DMF .

Advanced Research Questions

Q. How does this compound act as a redox noninnocent ligand in coordination chemistry?

- Mechanistic Insight : The ligand undergoes deprotonation to form a trianionic [NNNcat]³⁻ species, which can oxidize to radical [NNNsq•]²⁻ or quinoidal [NNNq]⁻ states upon metal coordination. This redox flexibility enables electron-transfer catalysis, as observed in Ni(II)-mediated alcohol oxidation .

- Applications : Such behavior is exploited in catalytic cycles for selective oxidation reactions, where ligand-to-metal electron transfer modulates reactivity .

Q. What methodological challenges arise in studying its catalytic applications?

- Reaction Optimization : Controlling ligand oxidation states requires precise pH and solvent tuning. For example, aerobic conditions may inadvertently oxidize the ligand, altering catalytic pathways .

- Characterization : Advanced techniques like EPR spectroscopy or cyclic voltammetry are essential to track redox states in situ .

- Substrate Scope : Steric hindrance from the 3-chlorophenyl group may limit access to active metal centers, necessitating structural analogs with tailored substituents .

Q. How can computational modeling enhance understanding of its electronic structure?

- DFT Studies : Density functional theory predicts frontier molecular orbitals, revealing charge distribution at NH₂ and chloro-substituted aromatic sites. These insights guide mechanistic hypotheses for reactions like C–H activation .

- Molecular Dynamics : Simulations of solvation effects and ligand flexibility aid in designing derivatives with improved catalytic or binding properties .

Methodological Resources

- Crystallography Tools : Mercury software enables visualization of crystal packing and hydrogen-bonding networks, critical for structure-property analyses .

- Synthetic Protocols : Detailed procedures for Chan–Lam coupling and Pd-catalyzed reactions are documented in peer-reviewed methodologies .

- Analytical Standards : HPLC purity thresholds (>95% area) and volumetric analysis protocols ensure reproducibility in catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.